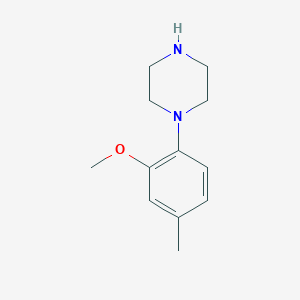

1-(2-Methoxy-4-methylphenyl)piperazine

CAS No.:

Cat. No.: VC20454057

Molecular Formula: C12H18N2O

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18N2O |

|---|---|

| Molecular Weight | 206.28 g/mol |

| IUPAC Name | 1-(2-methoxy-4-methylphenyl)piperazine |

| Standard InChI | InChI=1S/C12H18N2O/c1-10-3-4-11(12(9-10)15-2)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 |

| Standard InChI Key | DGJIEOYZRNNVDF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)N2CCNCC2)OC |

Introduction

Overview

1-(2-Methoxy-4-methylphenyl)piperazine is a piperazine derivative characterized by a phenyl ring substituted with methoxy and methyl groups at the 2- and 4-positions, respectively, linked to a piperazine moiety. While this compound has been discontinued from commercial availability , its structural features and potential applications in medicinal chemistry warrant detailed examination. This review synthesizes available data on its chemical properties, synthesis pathways, and hypothetical pharmacological relevance, drawing from patent literature and physicochemical analyses .

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₂H₁₈N₂O, with a molecular weight of 206.28 g/mol . Its structure combines a methoxy-substituted aromatic ring and a piperazine group, conferring both lipophilic and basic characteristics. The methoxy group (-OCH₃) at the 2-position and methyl group (-CH₃) at the 4-position influence electronic distribution and steric interactions, potentially affecting receptor binding in biological systems.

Calculated Physicochemical Parameters

| Property | Value |

|---|---|

| logP (Partition Coefficient) | ~2.1 (estimated) |

| Hydrogen Bond Donors | 1 (piperazine NH) |

| Hydrogen Bond Acceptors | 3 (piperazine N, methoxy O) |

| Polar Surface Area | ~38 Ų |

| Water Solubility | Low (LogSw ≈ -3.5) |

The estimated logP value suggests moderate lipophilicity, aligning with trends observed in similar piperazine derivatives . Low water solubility may limit bioavailability, necessitating formulation strategies for experimental applications .

Synthesis and Manufacturing

Patent-Derived Methodologies

A patented synthesis route for structurally analogous compounds involves multi-step alkylation and purification processes . For example, 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl)propane hydrochloride is prepared via:

-

Alkylation of 2,6-dioxopiperidine with 1-bromo-3-chloropropane in acetone using potassium carbonate and tetrabutylammonium bromide .

-

Nucleophilic substitution with 1-(2-methoxyphenyl)piperazine in dimethylformamide (DMF) catalyzed by sodium iodide .

-

Purification via recrystallization in isopropyl alcohol to isolate the hydrochloride salt .

While this method targets a different derivative, it highlights scalable techniques applicable to synthesizing 1-(2-methoxy-4-methylphenyl)piperazine, such as phase-transfer catalysis and solvent-mediated crystallization.

Challenges in Production

The discontinuation of 1-(2-methoxy-4-methylphenyl)piperazine may reflect synthetic hurdles, such as:

-

Byproduct Formation: Patent literature notes impurities like 1,3-bis-[4-(2-methoxyphenyl)piperazin-1-yl]propane, requiring rigorous chromatographic separation .

-

Stability Issues: Piperazine derivatives are prone to oxidation, necessitating inert atmospheric handling.

Future Perspectives

Reviving interest in 1-(2-methoxy-4-methylphenyl)piperazine requires:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume